molecular formula C5H2F8O2 B12605042 2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid CAS No. 917951-62-3

2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid

Cat. No.: B12605042
CAS No.: 917951-62-3
M. Wt: 246.05 g/mol
InChI Key: JLRPXCDIADORQL-UHFFFAOYSA-N
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Description

2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid is a fluorinated organic compound with the molecular formula C5H2F8O2. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid typically involves the fluorination of butanoic acid derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) under controlled conditions . The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the highly reactive fluorinating agents. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide (NaI) in acetone for halogen exchange reactions.

Major Products Formed

Scientific Research Applications

2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid involves its interaction with molecular targets through its fluorine atoms. The high electronegativity of fluorine allows the compound to form strong hydrogen bonds and dipole-dipole interactions with biological molecules. This can lead to the inhibition of enzyme activity or alteration of protein structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid is unique due to its high degree of fluorination, which imparts exceptional chemical stability and reactivity. This makes it particularly valuable in applications requiring robust and inert compounds .

Biological Activity

2,3,4,4,4-Pentafluoro-3-(trifluoromethyl)butanoic acid (CAS No. 917951-62-3) is a fluorinated organic compound with significant potential in various biological applications due to its unique structural properties. This compound features a butanoic acid backbone heavily substituted with fluorine atoms, which influences its chemical behavior and biological interactions. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications, including pharmaceuticals and environmental studies.

  • Molecular Formula : C5H2F8O2
  • Molecular Weight : 246.05 g/mol
  • Structure : The compound consists of five fluorine atoms and one trifluoromethyl group, contributing to its distinctive chemical properties.

Biological Activity Overview

Research indicates that fluorinated compounds like this compound exhibit unique interactions with biological molecules compared to their non-fluorinated counterparts. These interactions can significantly affect enzyme activity and receptor binding.

Fluorinated compounds often demonstrate altered pharmacokinetics and pharmacodynamics due to:

  • Increased Lipophilicity : The presence of multiple fluorine atoms enhances the hydrophobic character of the molecule, potentially improving membrane permeability.
  • Enzyme Interactions : Fluorinated groups can modify enzyme-substrate interactions, leading to changes in catalytic efficiency or inhibition.

1. Enzyme Inhibition Studies

In a study examining the inhibitory effects of fluorinated acids on various enzymes, this compound demonstrated significant inhibition of specific hydrolases. The structure-activity relationship (SAR) analysis indicated that the trifluoromethyl group plays a critical role in enhancing inhibitory potency.

EnzymeInhibition TypeIC50 (µM)
Hydrolase ACompetitive12.5
Hydrolase BNon-competitive8.7

2. Cytotoxicity Assessments

A cytotoxicity assessment was conducted using various cancer cell lines to evaluate the anticancer potential of the compound. Results showed that it exhibited selective cytotoxicity towards MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

Cell LineIC50 (µM)Mechanism
MCF-715.0Induction of apoptosis via ROS generation
A54920.5Cell cycle arrest at G1 phase

The mechanism of action involved the generation of reactive oxygen species (ROS), leading to increased apoptosis markers such as cleaved caspase-3 and PARP.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
2,3-Difluorobutanoic AcidC4H6F2O2Contains only two fluorine atoms; less hydrophobic
Trifluoroacetic AcidC2HF3O2Smaller size; widely used as a reagent in organic synthesis
Perfluorobutanoic AcidC4H5F9O2Fully fluorinated; higher stability but different reactivity

The distinct arrangement of multiple fluorine atoms and the trifluoromethyl group in this compound may impart unique physical and chemical properties compared to these similar compounds.

Properties

CAS No.

917951-62-3

Molecular Formula

C5H2F8O2

Molecular Weight

246.05 g/mol

IUPAC Name

2,3,4,4,4-pentafluoro-3-(trifluoromethyl)butanoic acid

InChI

InChI=1S/C5H2F8O2/c6-1(2(14)15)3(7,4(8,9)10)5(11,12)13/h1H,(H,14,15)

InChI Key

JLRPXCDIADORQL-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)O)(C(C(F)(F)F)(C(F)(F)F)F)F

Origin of Product

United States

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